(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
Description
BenchChem offers high-quality (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(4-ethoxyphenyl)-4-hydroxy-1,3-thiazol-2-one |
InChI |
InChI=1S/C19H15N3O3S/c1-2-25-13-9-7-12(8-10-13)22-18(23)16(26-19(22)24)11-17-20-14-5-3-4-6-15(14)21-17/h3-11,23H,2H2,1H3 |
InChI Key |
OIUUVBPTIAONNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=O)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A thiazolidine ring which contributes to its biological activity.
- A benzimidazole moiety that enhances interaction with biological targets.
- An ethoxyphenyl group that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. For instance, it has been noted to block human topoisomerases I and II, which are crucial for DNA replication and transcription .
- Antioxidant Activity : The thiazolidinone moiety can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress .
- Receptor Modulation : It potentially modulates the activity of specific receptors involved in various signaling pathways, including those related to inflammation and cancer progression.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that it inhibits the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner .
- Apoptosis Induction : The compound has been linked to inducing apoptosis in cancer cells, a critical mechanism for effective cancer therapy .
Antimicrobial Properties
Preliminary studies suggest that derivatives of thiazolidinones exhibit antimicrobial activity:
- Compounds similar to this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Specific derivatives showed minimum inhibitory concentrations (MIC) indicating moderate antibacterial activity .
Other Biological Activities
The thiazolidinone scaffold is associated with several other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
- Antioxidant Properties : The ability to scavenge free radicals positions these compounds as potential agents for oxidative stress-related conditions .
Research Findings and Case Studies
A summary of relevant studies is presented in Table 1 below.
Scientific Research Applications
Anticancer Activity
Thiazolidinedione derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with a similar structural framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinediones can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study evaluated the cytotoxic effects of several thiazolidinedione derivatives on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinedione A | HepG-2 | 10 | Induces apoptosis via mitochondrial pathway |
| Thiazolidinedione B | A-549 | 15 | Inhibits cell cycle progression |
Antimicrobial Properties
The antimicrobial activity of thiazolidinediones has also been documented. Compounds similar to (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study:
In vitro studies revealed that certain thiazolidinedione derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
Anti-inflammatory Applications
Thiazolidinediones are recognized for their anti-inflammatory properties as well. They have been investigated for their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Case Study:
Research demonstrated that thiazolidinedione derivatives could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in experimental models of inflammation. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
